molecular formula C15H13BrFN5 B5529550 N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5529550
M. Wt: 362.20 g/mol
InChI Key: IGZLIFXDFFFYLQ-IFRROFPPSA-N
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Description

N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine: is a complex organic compound that features a combination of bromine, fluorine, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis using 2,5-hexanedione and an amine.

    Introduction of the Bromine and Fluorine Groups: The bromine and fluorine groups are introduced via electrophilic aromatic substitution reactions. For instance, 4-bromo-2-fluoroaniline can be synthesized by reacting 4-bromoaniline with fluorine gas under controlled conditions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the pyrrole and triazole intermediates under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.

    Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging.

Medicine:

    Drug Development: The compound is being investigated for its potential as an anticancer and antimicrobial agent.

    Pharmacokinetics: Studies are being conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry:

    Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of pyrrole, triazole, bromine, and fluorine groups in a single molecule provides unique reactivity and biological activity.

Properties

IUPAC Name

(E)-1-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFN5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-4-3-13(16)6-14(15)17/h3-9H,1-2H3/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZLIFXDFFFYLQ-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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